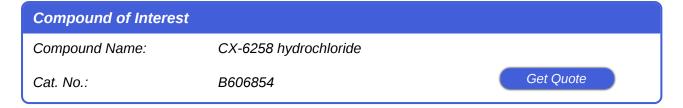


Comparative Analysis of the Kinase Selectivity Profile of CX-6258 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting the PIM kinase family.[1][2] The PIM (Provirus Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[2] These kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors.[2][3] CX-6258 is characterized as a pan-PIM kinase inhibitor, demonstrating high potency against all three isoforms.[4][5] This guide provides a comparative overview of the selectivity profile of CX-6258 hydrochloride against its primary targets and other kinases, supported by available experimental data.

Data Presentation: Kinase Inhibition Profile of CX-6258

The inhibitory activity of CX-6258 has been quantified against the three PIM kinase isoforms and other select kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below. Lower IC50 values are indicative of higher potency.



Kinase Target	IC50 (nM)	Comments
PIM-1	5	Primary Target[4][5][6][7]
PIM-2	25	Primary Target[4][5][6][7]
PIM-3	16	Primary Target[4][5][6][7]
Flt-3	134	Off-target activity noted. Fms- like tyrosine kinase 3 (Flt-3) is known to regulate PIM kinase expression in leukemia.[1][2]
HASPIN	Inhibition reported	Histone H3-associated protein serine/threonine kinase (HASPIN) is also inhibited, but specific IC50 values are not detailed in the provided literature.[8]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for establishing a compound's selectivity profile. The IC50 values for CX-6258 against the PIM kinases were determined using radiometric assays.

PIM Kinase Radiometric Assays[6]

- Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [y-32P]ATP or [y-33P]ATP) onto a specific substrate peptide by the kinase. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of the compound being tested.
- Enzymes: Recombinant human PIM-1, PIM-2, and PIM-3 kinases.
- Substrate: A common substrate peptide, RSRHSSYPAGT, was utilized for all three PIM kinase assays.
- Assay Conditions:

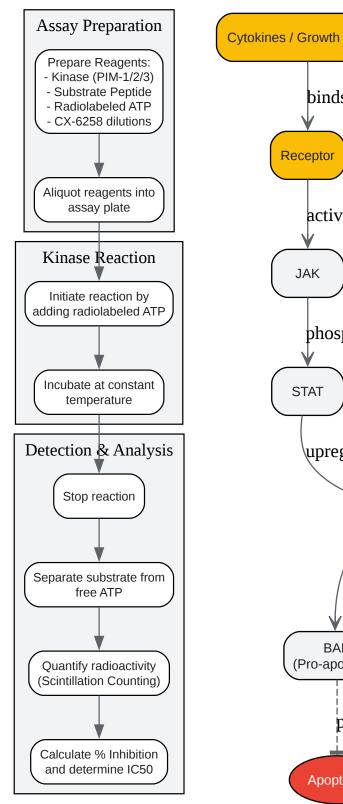


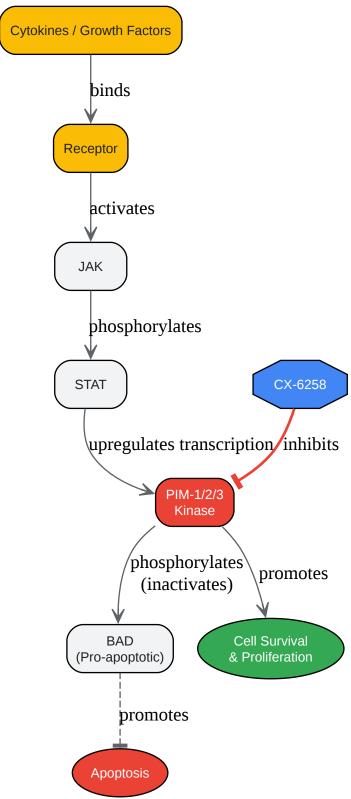
- PIM-1 Assay: Conducted in the presence of 30 μM ATP.
- PIM-2 Assay: Conducted in the presence of 5 μM ATP.
- PIM-3 Assay: Conducted in the presence of 155 μM ATP.

Procedure:

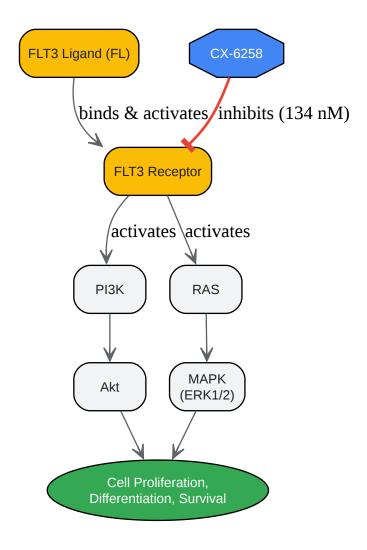
- The respective PIM kinase, the substrate peptide, and varying concentrations of CX-6258 were incubated in a reaction buffer.
- The kinase reaction was initiated by the addition of radiolabeled ATP at the specified concentrations.
- Following incubation, the reaction was stopped, and the substrate was separated from the free radiolabeled ATP.
- The radioactivity incorporated into the substrate was quantified using a scintillation counter.
- IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.











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